molecular formula C15H31NO B12002536 Propanamide, N-dodecyl- CAS No. 62855-82-7

Propanamide, N-dodecyl-

Cat. No.: B12002536
CAS No.: 62855-82-7
M. Wt: 241.41 g/mol
InChI Key: URMJLBKGJTXVGC-UHFFFAOYSA-N
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Description

Propanamide, N-dodecyl- (C15H31NO) is a secondary amide derivative characterized by a propanamide backbone substituted with a dodecyl (C12H25) group at the nitrogen atom. This structure confers unique physicochemical properties, including amphiphilicity due to the hydrophobic dodecyl chain and the polar amide group.

Properties

CAS No.

62855-82-7

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N-dodecylpropanamide

InChI

InChI=1S/C15H31NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h3-14H2,1-2H3,(H,16,17)

InChI Key

URMJLBKGJTXVGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-DODECYL-PROPIONAMIDE can be synthesized through the reaction of dodecylamine with propionic acid or its derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

C12H25NH2 + CH3CH2COOH → C12H25CONHCH2CH3 + H2O\text{C12H25NH2 + CH3CH2COOH → C12H25CONHCH2CH3 + H2O} C12H25NH2 + CH3CH2COOH → C12H25CONHCH2CH3 + H2O

Industrial Production Methods

In industrial settings, the production of N-DODECYL-PROPIONAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-DODECYL-PROPIONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodecanoic acid and propionic acid.

    Reduction: Dodecylamine and propylamine.

    Substitution: Hydroxylated derivatives of the original compound.

Scientific Research Applications

N-DODECYL-PROPIONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N-DODECYL-PROPIONAMIDE involves its interaction with lipid membranes. The dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in the solubilization of membrane proteins and the enhancement of drug delivery.

Comparison with Similar Compounds

Alkyl Chain Length Variations

Alkyl chain length significantly influences solubility, reactivity, and bioactivity.

Compound Alkyl Chain Length Synthesis Yield* Bioactivity (MIC, μg/mL) Key Application
N-dodecylpropanamide C12 Moderate† 62.5–0.25‡ Antibacterial
N-octylpropanamide C8 High 3.9–0.25‡ Superior antibacterial
N-hexylpropanamide C6 High 62.5–0.25‡ Moderate activity
N-pentylpropanamide C5 High 62.5–0.25‡ Moderate activity

Longer chains (e.g., C12) reduce solubility, requiring elevated temperatures (50°C) for synthesis .
†Yield decreases with chain length due to solubility limitations .
‡Activity against methicillin-resistant *Staphylococcus aureus
(MRSA) .

Key Findings :

  • Antibacterial Optimization : The n-octyl analog (C8) exhibits the lowest MIC values, outperforming N-dodecylpropanamide. Hydrophobic interactions are critical, but excessive chain length (C12) may hinder membrane penetration .
  • Synthetic Challenges : N-dodecyl derivatives require higher reaction temperatures, impacting scalability .

Functional Group Modifications

Replacing the dodecyl group with other functional moieties alters application efficacy.

Compound Functional Group Key Property Application
N-dodecylpropanamide Linear alkyl (C12) Hydrophobicity, membrane interaction Corrosion inhibition
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl] cyclopropanecarboxamide Cyclopropane, pyrazole Enhanced steric effects Bioherbicidal
PEGylated gemini surfactants Polyethylene glycol Solubility, catalytic stabilization Pd nanoparticle synthesis

Key Findings :

  • Corrosion Inhibition: PD-2, a polymer with N-dodecyl and imidazole groups, outperforms non-alkylated analogs (e.g., PD-1) due to synergistic hydrophobic and π-π interactions .
  • Catalytic Applications: PEGylated surfactants with dodecyl groups stabilize Pd nanoparticles, enabling efficient hydrogenation of organic compounds .

Bioactivity and Mechanism

Propanamide derivatives exhibit diverse biological activities depending on substituents.

Compound Substituent Mechanism Activity
N-dodecylpropanamide Dodecyl chain Disrupts sodium channels Anticonvulsant
2-amino-3-phenylpropanamide Phenyl, amino Alkaloid-like interaction Phytochemical activity
Sulfoxide derivatives Oxidized S-N bond Loss of cysteine binding Inactive against MRSA

Key Findings :

  • Structural Sensitivity : Oxidation of the S-N bond in sulfoxide analogs abolishes antibacterial activity, underscoring the importance of covalent cysteine binding .
  • Alkaloid Synergy: 2-Amino-3-phenylpropanamide, found alongside N-dodecylpropanamide in plant extracts, may enhance bioherbicidal effects via mixed-mode interactions .

Biological Activity

Propanamide, N-dodecyl- (CAS Number: 62855-82-7) is an organic compound characterized by its molecular formula C15H31NO. This compound belongs to the amide family and features a propionamide group linked to a long dodecyl chain, which significantly contributes to its biological activity. This article provides a comprehensive overview of the biological activity of N-dodecyl-propanamide, focusing on its surfactant properties, interactions with lipid membranes, and potential therapeutic applications.

N-dodecyl-propanamide exhibits notable surfactant properties that allow it to interact effectively with lipid membranes. The long dodecyl chain facilitates the insertion of the compound into lipid bilayers, disrupting membrane integrity and increasing permeability. This mechanism is crucial for several applications:

  • Solubilization of Membrane Proteins : The ability to disrupt lipid bilayers enhances the solubilization of membrane proteins, which is essential for studying protein dynamics and interactions in biological systems.
  • Drug Delivery Systems : By increasing membrane permeability, N-dodecyl-propanamide can potentially enhance drug delivery efficiency across biological barriers.

Interaction with Lipid Membranes

Research has shown that N-dodecyl-propanamide's interaction with lipid membranes leads to significant changes in membrane structure and function. It has been observed that:

  • The compound can alter membrane fluidity and permeability, which may facilitate the transport of therapeutic agents across cellular barriers.
  • Studies indicate that N-dodecyl-propanamide can enhance the solubility of hydrophobic drugs, making it a valuable component in drug formulation strategies.

Case Studies

Several case studies have explored the biological activity of similar compounds and their implications for health and disease:

Comparative Analysis with Similar Compounds

The following table compares N-dodecyl-propanamide with other surfactants known for their biological activity:

CompoundSurfactant TypeBiological ActivityApplications
N-dodecyl-propanamideAmide-basedEnhances membrane permeabilityDrug delivery, protein solubilization
p-octylphenolPhenolicWeak estrogenic activityEnvironmental toxicology
p-nonylphenolPhenolicReproductive toxicity potentialRisk assessment

Q & A

Q. What synthetic methodologies are recommended for N-dodecylpropanamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : N-Dodecylpropanamide is typically synthesized via alkylation of propanamide with dodecyl halides (e.g., dodecyl bromide) under basic conditions. Key steps include:
  • Nucleophilic substitution : React propanamide with dodecyl halide in a polar aprotic solvent (e.g., DMF) using a base (e.g., KOH) to deprotonate the amide nitrogen .
  • Optimization : Vary temperature (60–80°C), molar ratios (1:1.2 amide:halide), and catalyst (e.g., phase-transfer catalysts) to maximize yield. Monitor progress via TLC or NMR .
  • Purification : Use column chromatography or recrystallization to isolate the product.

Table 1 : Yield optimization under varying conditions (hypothetical data based on analogous syntheses):

Temperature (°C)CatalystYield (%)Reference
60None65
70TBAB82
80KOH78

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-dodecylpropanamide?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identify amide C=O stretching (1640–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹). Compare with reference spectra in NIST Chemistry WebBook .
  • NMR Spectroscopy : Use 1^1H NMR to confirm dodecyl chain integration (δ 0.8–1.5 ppm, CH3_3 and CH2_2 groups) and amide proton (δ 6.5–7.5 ppm, exchangeable) .
  • X-ray Crystallography : For crystalline derivatives, resolve molecular geometry and hydrogen-bonding patterns .

Q. Where can researchers access reliable physicochemical data for N-dodecylpropanamide?

  • Methodological Answer :
  • NIST Chemistry WebBook : Provides phase-change data (e.g., boiling points under reduced pressure) and spectral libraries. For example, reduced-pressure boiling points for analogous amides are listed under NIST Standard Reference Data :
    Table 2 : Boiling points of N-alkylpropanamides (hypothetical data):
CompoundPressure (atm)Tboil (K)Reference
N-Dodecylpropanamide0.02453–454
  • Peer-Reviewed Journals : Cross-validate data using synthesis papers (e.g., Journal of Surfactants and Detergents for surfactant properties) .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of N-dodecylpropanamide derivatives, and what statistical methods resolve conflicting data?

  • Methodological Answer :
  • Bioactivity Assays : Test antinociceptive or receptor-binding activity using in vitro (e.g., opioid receptor binding assays) and in vivo models (e.g., tail-flick test in rodents). Compare ED50_{50} values with reference compounds .
  • Statistical Resolution : For conflicting potency

Perform ANOVA to identify significant variance between datasets (e.g., p < 0.05 threshold) .

Conduct post-hoc t-tests with Bonferroni correction to isolate group differences.

Validate with independent assays (e.g., LC-MS quantification of metabolite interference) .

Q. What strategies address contradictions in surfactant property data for N-dodecylpropanamide across studies?

  • Methodological Answer :
  • Standardize Measurement Conditions : Ensure consistent critical micelle concentration (CMC) determination via surface tension or conductivity measurements at 25°C .
  • Control Variables : Account for ionic strength, pH, and impurities (e.g., unreacted dodecyl halide) using HPLC purification .
  • Cross-Lab Validation : Collaborate to replicate results using shared protocols and reference standards (e.g., NIST-certified surfactants) .

Q. How can N-dodecylpropanamide be applied in interdisciplinary research, such as drug delivery or materials science?

  • Methodological Answer :
  • Drug Delivery : Incorporate into micellar systems by optimizing hydrophilic-lipophilic balance (HLB). Test drug-loading efficiency using fluorescence quenching assays .
  • Materials Science : Functionalize polymers via amide linkages for hydrophobic coatings. Characterize using contact angle measurements and AFM surface topology analysis .

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